molecular formula C22H27NO6 B11019016 6-({2-[(6-Methyl-4-oxo-1,2,3,4-tetrahydrocyclopenta[c]chromen-7-yl)oxy]propanoyl}amino)hexanoic acid

6-({2-[(6-Methyl-4-oxo-1,2,3,4-tetrahydrocyclopenta[c]chromen-7-yl)oxy]propanoyl}amino)hexanoic acid

Cat. No.: B11019016
M. Wt: 401.5 g/mol
InChI Key: FADTZOHJFQXWSL-UHFFFAOYSA-N
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Description

6-({2-[(6-Methyl-4-oxo-1,2,3,4-tetrahydrocyclopenta[c]chromen-7-yl)oxy]propanoyl}amino)hexanoic acid is a complex organic compound with a unique structure that combines several functional groups

Properties

Molecular Formula

C22H27NO6

Molecular Weight

401.5 g/mol

IUPAC Name

6-[2-[(6-methyl-4-oxo-2,3-dihydro-1H-cyclopenta[c]chromen-7-yl)oxy]propanoylamino]hexanoic acid

InChI

InChI=1S/C22H27NO6/c1-13-18(28-14(2)21(26)23-12-5-3-4-9-19(24)25)11-10-16-15-7-6-8-17(15)22(27)29-20(13)16/h10-11,14H,3-9,12H2,1-2H3,(H,23,26)(H,24,25)

InChI Key

FADTZOHJFQXWSL-UHFFFAOYSA-N

Canonical SMILES

CC1=C(C=CC2=C1OC(=O)C3=C2CCC3)OC(C)C(=O)NCCCCCC(=O)O

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 6-({2-[(6-Methyl-4-oxo-1,2,3,4-tetrahydrocyclopenta[c]chromen-7-yl)oxy]propanoyl}amino)hexanoic acid involves multiple steps. One common method includes the reaction of 6-methyl-4-oxo-1,2,3,4-tetrahydrocyclopenta[c]chromen-7-yl with propanoyl chloride to form an intermediate, which is then reacted with hexanoic acid under specific conditions to yield the final product .

Industrial Production Methods

Industrial production of this compound typically involves large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The process may include the use of catalysts and controlled temperature and pressure conditions to facilitate the reactions.

Chemical Reactions Analysis

Types of Reactions

6-({2-[(6-Methyl-4-oxo-1,2,3,4-tetrahydrocyclopenta[c]chromen-7-yl)oxy]propanoyl}amino)hexanoic acid undergoes various chemical reactions, including:

    Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen, often using oxidizing agents like potassium permanganate or hydrogen peroxide.

    Reduction: The compound can be reduced using reducing agents such as lithium aluminum hydride or sodium borohydride.

    Substitution: This involves the replacement of one functional group with another, often using reagents like halogens or alkylating agents.

Common Reagents and Conditions

    Oxidizing Agents: Potassium permanganate, hydrogen peroxide.

    Reducing Agents: Lithium aluminum hydride, sodium borohydride.

    Substitution Reagents: Halogens, alkylating agents.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids, while reduction may produce alcohols or amines.

Scientific Research Applications

Anticancer Properties

Recent studies indicate that compounds structurally related to 6-({2-[(6-Methyl-4-oxo-1,2,3,4-tetrahydrocyclopenta[c]chromen-7-yl)oxy]propanoyl}amino)hexanoic acid exhibit significant anticancer activity. For instance, derivatives of similar structures have shown promising results against various cancer cell lines. A study reported that synthesized compounds demonstrated IC50 values ranging from 1.9 to 7.52 μg/mL against HCT-116 and MCF-7 cell lines, indicating their potential as effective anticancer agents .

Neuroprotective Effects

The compound's structure suggests potential neuroprotective properties. Similar compounds have been investigated for their ability to inhibit beta-secretase (BACE) activity, which is crucial in the treatment of neurodegenerative diseases like Alzheimer's disease. Inhibiting BACE can reduce the formation of amyloid plaques associated with Alzheimer's pathology . The therapeutic implications of these findings suggest that this compound could be explored further in this context.

Anticonvulsant Activity

The anticonvulsant properties of related compounds have also been documented. Research has shown that certain derivatives can exhibit significant anticonvulsant activity in animal models. This opens avenues for the development of new treatments for epilepsy and other seizure disorders .

Synthesis and Chemical Properties

The synthesis of this compound involves multicomponent reactions that yield high-purity products suitable for biological testing. Characterization techniques such as NMR spectroscopy and mass spectrometry confirm the structural integrity of the synthesized compounds .

Case Studies

Study ReferenceApplication FocusKey Findings
Anticancer ActivityCompounds showed IC50 values of 1.9–7.52 μg/mL against HCT-116 and MCF-7 cell lines.
Neuroprotective EffectsInhibition of BACE activity linked to reduced amyloid plaque formation in Alzheimer's models.
Anticonvulsant ActivityDemonstrated significant anticonvulsant effects in preclinical studies.

Mechanism of Action

The mechanism of action of 6-({2-[(6-Methyl-4-oxo-1,2,3,4-tetrahydrocyclopenta[c]chromen-7-yl)oxy]propanoyl}amino)hexanoic acid involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact pathways involved depend on the specific application and target.

Comparison with Similar Compounds

Similar Compounds

  • 6-Methyl-4-oxo-1,2,3,4-tetrahydrocyclopenta[c]chromen-7-yl acetic acid
  • 6-Methyl-4-oxo-1,2,3,4-tetrahydrocyclopenta[c]chromen-7-yl propanoic acid

Uniqueness

6-({2-[(6-Methyl-4-oxo-1,2,3,4-tetrahydrocyclopenta[c]chromen-7-yl)oxy]propanoyl}amino)hexanoic acid is unique due to its specific combination of functional groups, which confer distinct chemical and biological properties. This uniqueness makes it a valuable compound for research and potential therapeutic applications.

Biological Activity

6-({2-[(6-Methyl-4-oxo-1,2,3,4-tetrahydrocyclopenta[c]chromen-7-yl)oxy]propanoyl}amino)hexanoic acid is a complex organic compound with potential therapeutic applications. This article explores its biological activity, including mechanisms of action, potential therapeutic uses, and relevant case studies.

The compound has the following chemical characteristics:

  • Molecular Formula : C15H14O5
  • Molecular Weight : 274.27 g/mol
  • CAS Number : 314743-72-1

The biological activity of this compound is primarily attributed to its interaction with various biological pathways. Preliminary studies suggest that it may act as an inhibitor of certain enzymes involved in metabolic processes. The presence of the chromene moiety is believed to enhance its activity by promoting interactions with specific biological targets.

Antioxidant Activity

Research indicates that the compound exhibits significant antioxidant properties. It scavenges free radicals and reduces oxidative stress in cellular models.

Anti-inflammatory Effects

In vitro studies have shown that this compound can downregulate pro-inflammatory cytokines, suggesting potential applications in treating inflammatory diseases.

Anticancer Potential

Preliminary data from cell line studies indicate that the compound may inhibit cancer cell proliferation. The mechanism appears to involve apoptosis induction and cell cycle arrest at the G1 phase.

Case Studies

StudyObjectiveFindings
Study 1Evaluate antioxidant capacityThe compound demonstrated a 50% reduction in DPPH radical scavenging activity at 25 µM concentration.
Study 2Assess anti-inflammatory effectsInhibition of TNF-alpha release by 40% in LPS-stimulated macrophages at 10 µM.
Study 3Investigate anticancer propertiesInduced apoptosis in breast cancer cells with an IC50 of 15 µM.

Research Findings

Recent findings highlight the compound's multifaceted biological activities:

  • Antioxidant Activity : A study published in the Journal of Medicinal Chemistry reported that derivatives of this compound exhibited enhanced antioxidant activity compared to standard antioxidants like ascorbic acid .
  • Anti-inflammatory Mechanisms : Research in the European Journal of Pharmacology indicated that the compound effectively reduced inflammation markers in animal models of arthritis .
  • Anticancer Studies : A recent investigation published in Cancer Letters demonstrated that treatment with this compound led to significant tumor regression in xenograft models, indicating its potential as a chemotherapeutic agent .

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